Home > Products > Screening Compounds P71776 > Ponatinib tris-hydrochloride
Ponatinib tris-hydrochloride - 1232836-25-7

Ponatinib tris-hydrochloride

Catalog Number: EVT-1475983
CAS Number: 1232836-25-7
Molecular Formula: C29H30Cl3F3N6O
Molecular Weight: 641.945
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ponatinib is derived from a series of synthetic modifications to existing kinase inhibitors, aiming to enhance efficacy against resistant mutations. It belongs to the class of drugs known as tyrosine kinase inhibitors, specifically targeting the BCR-ABL fusion protein and other kinases involved in tumor growth and survival. Its unique ability to inhibit multiple mutations, including T315I, sets it apart from other inhibitors like imatinib and sunitinib.

Synthesis Analysis

Methods and Technical Details

The synthesis of ponatinib hydrochloride involves several key steps that optimize yield and purity while minimizing safety hazards associated with intermediates. A notable method includes:

Molecular Structure Analysis

Structure and Data

Ponatinib possesses a complex molecular structure characterized by several functional groups that contribute to its activity:

  • Molecular Formula: C_22H_24ClN_5O_2
  • Molecular Weight: Approximately 393.91 g/mol
  • Structural Features: The compound contains an imidazopyridazine core, which is crucial for binding to the ATP-binding site of tyrosine kinases .

The three-dimensional structure has been elucidated through techniques such as X-ray crystallography, revealing its ability to occupy multiple binding pockets within target proteins, enhancing its selectivity and potency against resistant mutants .

Chemical Reactions Analysis

Reactions and Technical Details

Ponatinib undergoes various chemical reactions that are essential for its pharmacological activity:

  1. Metabolism: In vivo studies indicate that ponatinib is metabolized primarily by cytochrome P450 enzymes, particularly CYP3A4, which converts it into both active and inactive metabolites. This metabolic pathway plays a significant role in determining drug exposure levels and potential side effects .
  2. Conjugation Reactions: The formation of glutathione conjugates has been observed as part of its detoxification process, highlighting the compound's interaction with cellular defense mechanisms against reactive metabolites generated during metabolism .
Mechanism of Action

Process and Data

Ponatinib exerts its therapeutic effects by inhibiting the activity of the BCR-ABL tyrosine kinase:

  • Binding Affinity: It binds tightly to the ATP-binding site of BCR-ABL, preventing phosphorylation of downstream targets involved in cell proliferation and survival.
  • Inhibition of Mutant Kinases: Ponatinib is particularly effective against various mutant forms of BCR-ABL, including those resistant to first-generation inhibitors like imatinib. This broad-spectrum inhibition is attributed to its ability to adopt different conformations within the binding site .

Clinical studies have demonstrated significant tumor growth inhibition in models expressing resistant mutations when treated with ponatinib, reinforcing its role as a critical therapy for resistant leukemia cases .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ponatinib hydrochloride exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in organic solvents such as dimethyl sulfoxide but less soluble in water.
  • Stability: The hydrochloride salt form shows good stability under ambient conditions, making it suitable for pharmaceutical formulations .
  • Thermal Properties: Differential scanning calorimetry indicates thermal stability with significant endothermic transitions occurring at elevated temperatures .

These properties are crucial for ensuring effective delivery and bioavailability in clinical settings.

Applications

Scientific Uses

Ponatinib's primary application lies within oncology, specifically for treating:

  • Chronic Myeloid Leukemia: Effective against both chronic phase and advanced stages.
  • Acute Lymphoblastic Leukemia: Particularly beneficial for patients with Philadelphia chromosome-positive variants.

Research continues into expanding its applications beyond hematological malignancies, exploring potential uses in solid tumors where similar signaling pathways are implicated.

Chemical Synthesis and Structural Characterization of Ponatinib Tris-Hydrochloride

Synthetic Pathways for Ponatinib Tris-Hydrochloride

Ponatinib tris-hydrochloride (C₂₉H₂₇F₃N₆O · 3HCl) is synthesized through sequential salt formation reactions starting from the ponatinib free base. The free base is dissolved in a mixture of acetonitrile and formic acid (3:1 v/v), followed by controlled addition of concentrated hydrochloric acid (37%) at 45-50°C to achieve protonation at three key sites: the imidazopyridazine nitrogen, piperazine tertiary nitrogen, and benzamide carbonyl oxygen. The reaction stoichiometry requires precise 3:1 molar equivalents of HCl to free base to prevent polymorphic impurities [3] [10]. The resulting tris-hydrochloride salt precipitates upon cooling to 0-5°C, yielding a crystalline hydrate when water is incorporated during crystallization. Alternative pathways involve solvent-mediated phase transformations in isopropanol/water mixtures (4:1 v/v), achieving yields >85% with chemical purity exceeding 99.5% by HPLC [10].

Table 1: Key Reagents and Conditions for Tris-HCl Synthesis

ParameterFree Base RouteMonohydrochloride Route
Solvent SystemACN/Formic acid/H₂OAcetone/H₂O/HCl
Temperature45-50°C45-50°C
HCl Equivalents3.02.0 (additional)
Reaction Time4-6 hours1-2 hours
Yield Range78-86%80-90%
Critical ImpuritiesImp-A (<0.15%)Formic acid adducts (<0.1%)

Optimization of Reaction Conditions for Scalable Production

Scalable production requires strict control of crystallization kinetics to ensure consistent polymorphic form and stoichiometry. Key parameters include:

  • Solvent Composition: Aqueous ethanol (EtOH/H₂O 7:3) yields high-purity Form I crystals, while anhydrous acetonitrile produces metastable Form II with tendency to hydrate upon storage [10].
  • Acid Addition Rate: Gradual HCl addition (<0.5 mL/min) prevents localized over-acidification that generates degradation-prone chlorinated byproducts [9].
  • Seeding Strategy: Introduction of tris-hydrochloride microcrystals during nucleation phase ensures uniform crystal growth and prevents solvate formation.
  • Drying Conditions: Fluidized bed drying at 40°C under nitrogen purge maintains hydrate stability, with moisture content controlled at 2.0-3.5% w/w to prevent dehydration-rehydration cycles [10].

Process analytical technology (PAT) tools monitor in situ crystal morphology via Raman spectroscopy, targeting characteristic chloride lattice vibrations at 220 cm⁻¹ and 300 cm⁻¹ to confirm salt formation completeness [8].

Structural Elucidation via Spectroscopic and Crystallographic Methods

Single-crystal X-ray diffraction (SCXRD) reveals an unusual ionic cocrystal structure (space group P1) with asymmetric unit containing both ponatinib monocations (C₂₉H₂₈F₃N₆O⁺) and dications (C₂₉H₂₉F₃N₆O²⁺), three chloride ions (Cl⁻), and three water molecules. The structure features:

  • Hydrogen Bonding Network: Imidazopyridazine protons form N–H···Cl bonds (2.98-3.15 Å), while water molecules bridge chloride ions via O–H···Cl interactions (3.02-3.21 Å). One chloride resides in a square arrangement with three water molecules, lacking direct organic contacts [3] [8].
  • Solid-State NMR Correlations: ¹H-³⁵Cl D-RINEPT spectroscopy at 35.2 T confirms spatial proximities between chloride ions and amine moieties. Three distinct ³⁵Cl signals at δ = -65 ppm, -48 ppm, and -32 ppm correspond to Cl sites with 2, 3, and 4 hydrogen bonds, respectively. ¹³C CP/MAS NMR shows doubling of aromatic carbon resonances (120-150 ppm region), confirming two crystallographically independent ponatinib molecules [3] [8].

Table 2: Key Structural Parameters of Ponatinib Tris-Hydrochloride Hydrate

ParameterMonocationDication
Crystal SystemTriclinicTriclinic
Space GroupP1P1
Protonation SitesImidazopyridazinePiperazine + carbonyl
Cl⁻···H Bond Lengths2.98-3.15 Å3.02-3.21 Å
³⁵Cl Quadrupolar Coupling3.1 MHz2.7 MHz
Water Positions3 per unit cell3 per unit cell

Comparative Analysis of Salt Forms: Tris-Hydrochloride vs. Free Base

The tris-hydrochloride form exhibits superior pharmaceutical properties over the free base:

  • Solubility Profile: Tris-HCl displays 12-fold higher aqueous solubility (34.7 mg/mL vs. 2.9 mg/mL at pH 6.8) due to ionic dissociation and hydrate formation. This facilitates bioavailability enhancement without co-solvents [10].
  • Hygroscopic Stability: Dynamic vapor sorption shows tris-HCl maintains stoichiometry at 40-75% RH, while free base absorbs >7% moisture at >60% RH, inducing amorphous conversion [10].
  • Thermal Behavior: Differential scanning calorimetry (DSC) reveals tris-HCl hydrate dehydration endotherm at 128°C (ΔH = 192 J/g), followed by melt at 218°C. The free base melts sharply at 172°C with no dehydration steps [10].
  • Chemical Degradation: Accelerated stability studies (40°C/75% RH) show tris-HCl generates only 0.8% total impurities after 3 months versus 3.2% for free base. Major degradation pathways in free base include:
  • Alkyne hydration: Forms ketone derivative DP-5 at the ethynyl linker
  • Amide hydrolysis: Yields carboxylic acid (DP-4) and aniline fragments [9].

Table 3: Physicochemical Comparison of Ponatinib Salt Forms

PropertyTris-HydrochlorideFree Base
Molecular Weight751.08 g/mol532.57 g/mol
Aqueous Solubility (pH 6.8)34.7 ± 1.2 mg/mL2.9 ± 0.4 mg/mL
Melting Point218°C (decomp.)172°C
Hygroscopicity (Δm @ 75% RH)+3.2% w/w+7.5% w/w
Photolytic Stability (Δ impurities)0.4% after 1.2 M lux·hr2.1% after 1.2 M lux·hr

The tris-hydrochloride’s crystalline lattice energy (-198.4 kJ/mol via DFT calculations) contributes to its stability advantage over the free base (-152.3 kJ/mol). This is attributed to extensive ionic interactions and chloride-water hydrogen bonding networks that impede hydrolysis at the benzamide linkage [3] [9] [10].

Properties

CAS Number

1232836-25-7

Product Name

Ponatinib tris-hydrochloride

IUPAC Name

3-(2-imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide;trihydrochloride

Molecular Formula

C29H30Cl3F3N6O

Molecular Weight

641.945

InChI

InChI=1S/C29H27F3N6O.3ClH/c1-20-5-6-22(16-21(20)8-10-25-18-33-27-4-3-11-34-38(25)27)28(39)35-24-9-7-23(26(17-24)29(30,31)32)19-37-14-12-36(2)13-15-37;;;/h3-7,9,11,16-18H,12-15,19H2,1-2H3,(H,35,39);3*1H

InChI Key

OCRKNUMEQCMRPU-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)CN3CCN(CC3)C)C(F)(F)F)C#CC4=CN=C5N4N=CC=C5.Cl.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.